![molecular formula C23H21N3O3S2 B3017056 2-({3-苄基-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫代)-N-(2-甲氧基-5-甲基苯基)乙酰胺 CAS No. 1252904-22-5](/img/structure/B3017056.png)

2-({3-苄基-4-氧代-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫代)-N-(2-甲氧基-5-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

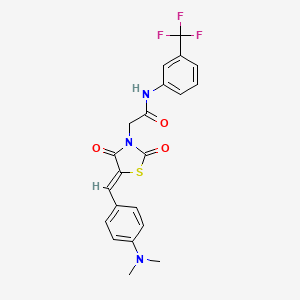

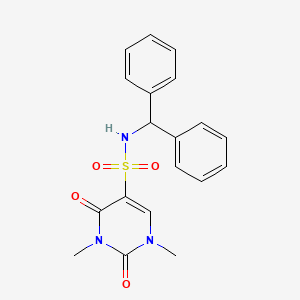

The compound "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The molecule includes a thieno[3,2-d]pyrimidin core, which is a heterocyclic compound, and is functionalized with benzyl and acetamide groups. This structure suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with key intermediates such as methyl 3-methoxy-5-methylbenzoate. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, a five-step process was used to attach different aryloxy groups to the pyrimidine ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving cyclocondensation reactions and the use of thiourea, as seen in the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related acetamide derivatives shows that these compounds can have varied conformations. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and an interplanar angle between the amide groups, which is crucial for their biological activity . Similarly, the compound may also exhibit a specific conformation that could be important for its function.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of different functional groups. For instance, the introduction of a methoxy(methyl)amino group can lead to positional/thermal disorder, affecting the molecule's hydrogen bonding capabilities . The thieno[3,2-d]pyrimidin core in the compound of interest may also engage in various chemical reactions, potentially including interactions with biological targets or forming intramolecular hydrogen bonds that stabilize its conformation, as observed in other 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often characterized by their hydrogen bonding patterns and molecular conformations. The presence of N-H...O and C-H...O hydrogen bonds, as well as planar hydrophilic and hydrophobic areas, can significantly influence the solubility, stability, and overall reactivity of these compounds . The compound likely shares similar properties, which could be pivotal in its potential as an anticonvulsant or anticancer agent, as seen in related compounds .

科学研究应用

结构分析和晶体学

已对噻吩并[3,2-d]嘧啶家族中的化合物进行了晶体学研究,揭示了对其分子构象和分子内相互作用的详细见解。这些研究表明,2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺等化合物在硫代乙酰胺桥的亚甲基 C 原子周围表现出折叠构象。这种折叠导致一种特定的空间排列,其中嘧啶环以不同的角度倾斜于苯环,促进分子内的 N—H⋯N 氢键以稳定结构 (Subasri 等,2016)。

合成和抗肿瘤活性

一些研究集中于合成噻吩并[3,2-d]嘧啶的新衍生物,探索它们的潜在抗肿瘤活性。例如,合成了一系列噻吩并[3,2-d]嘧啶衍生物并评估了它们的抗癌功效。这些化合物对几种人癌细胞系表现出有效的抗癌活性,包括乳腺腺癌 (MCF-7)、宫颈癌 (HeLa) 和结肠癌 (HCT-116) 细胞系。这些化合物表现出抑制生长的特性,其中一些几乎与标准药物阿霉素一样活跃 (Hafez & El-Gazzar,2017)。

抗菌活性

对噻吩并[3,2-d]嘧啶衍生物的研究也揭示了它们的抗菌潜力。一项关于新型噻吩并嘧啶连接的罗丹明衍生物的研究表明,一些化合物对大肠杆菌和枯草芽孢杆菌等菌株具有显着的抗菌效力,以及对黄曲霉和白色念珠菌的抗真菌效力,其最小抑菌浓度 (MIC) 与标准抗生素相当 (Kerru 等,2019)。

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

属性

IUPAC Name |

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-15-8-9-19(29-2)18(12-15)24-20(27)14-31-23-25-17-10-11-30-21(17)22(28)26(23)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFWLNJNTHBCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)